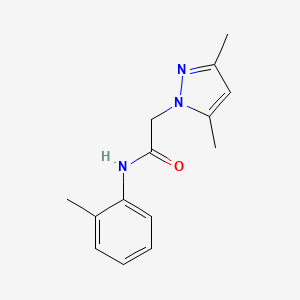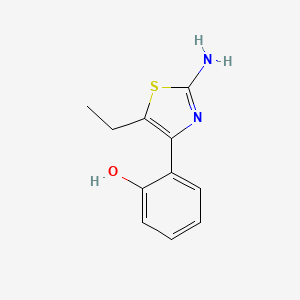
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide, also known as PPCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPCC belongs to the class of cyclobutane carboxamides and has a molecular weight of 309.4 g/mol.
Mécanisme D'action
The exact mechanism of action of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is not fully understood. However, it is believed to modulate the activity of voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines. This compound has also been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, this compound has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced with a high degree of purity and consistency. This compound is also relatively stable, which makes it easier to handle and store. However, there are some limitations to using this compound in lab experiments. It has a low solubility in water, which can make it difficult to administer to animals. This compound also has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels.
Orientations Futures
There are several future directions for the study of N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide. One area of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the development of derivatives of this compound with improved solubility and pharmacokinetic properties may also be an area of future research.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in the treatment of various neurological disorders. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide is synthesized through a multi-step process that involves the reaction of 3-phenylmethoxybenzaldehyde with cyclobutanecarboxylic acid. The reaction is catalyzed by a base and results in the formation of this compound. The purity of the product is ensured through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
N-(3-phenylmethoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-8-4-9-15)19-16-10-5-11-17(12-16)21-13-14-6-2-1-3-7-14/h1-3,5-7,10-12,15H,4,8-9,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHICAIMZFMDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)


![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)




![[4-(2-Amino-5-ethyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B6632979.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrazole-5-carboxylic acid](/img/structure/B6632990.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)